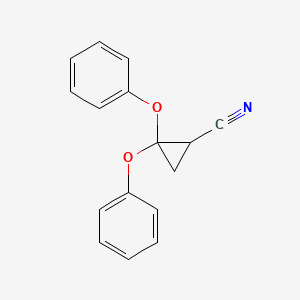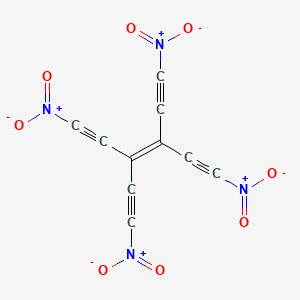![molecular formula C21H29N3O4 B14222957 N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine CAS No. 824956-53-8](/img/structure/B14222957.png)
N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine is a complex organic compound with a unique structure that combines elements of cyclopentylidene, valylamino, and phenylalanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine typically involves the acetylation of amino acids. One common method is the reaction of L-phenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds efficiently in an aqueous solution at elevated temperatures, typically between 50°C and 70°C .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and reagents is often preferred to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-acetyl-L-glutamine
- N-acetyl-L-proline
- N-acetyl-4-hydroxy-L-proline
- N-acetyl-L-cysteine
Uniqueness
N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine is unique due to its specific combination of cyclopentylidene, valylamino, and phenylalanine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Propriétés
Numéro CAS |
824956-53-8 |
|---|---|
Formule moléculaire |
C21H29N3O4 |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]-2-cyclopentylideneacetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H29N3O4/c1-13(2)17(22)19(25)24-18(15-10-6-7-11-15)20(26)23-16(21(27)28)12-14-8-4-3-5-9-14/h3-5,8-9,13,16-17H,6-7,10-12,22H2,1-2H3,(H,23,26)(H,24,25)(H,27,28)/t16-,17-/m0/s1 |
Clé InChI |
NJTDYTLAOFNUNR-IRXDYDNUSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)NC(=C1CCCC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
SMILES canonique |
CC(C)C(C(=O)NC(=C1CCCC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B14222879.png)

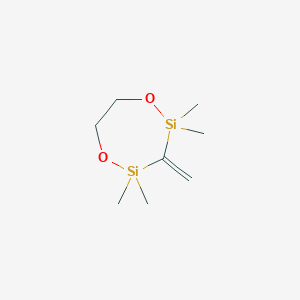

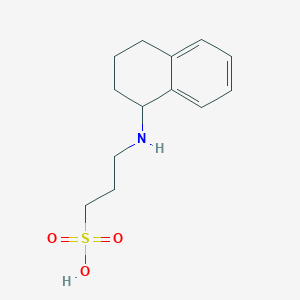
![1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate](/img/structure/B14222902.png)
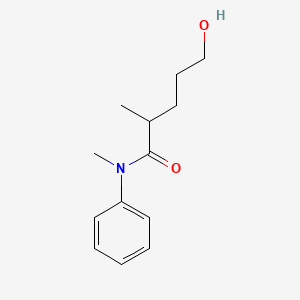
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide](/img/structure/B14222910.png)

